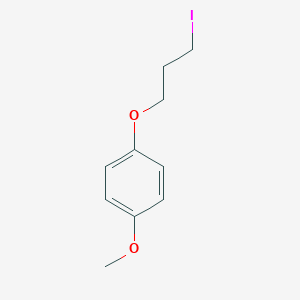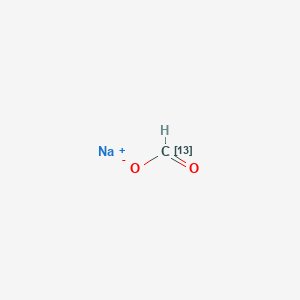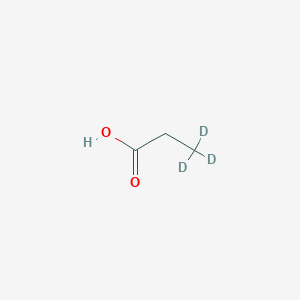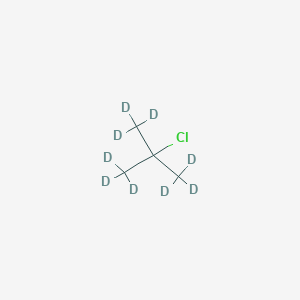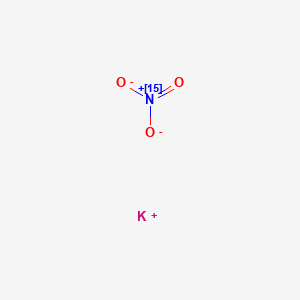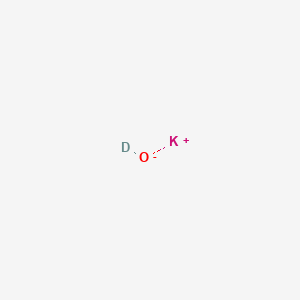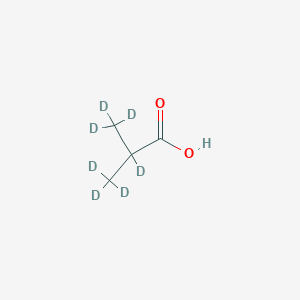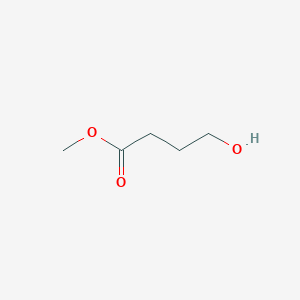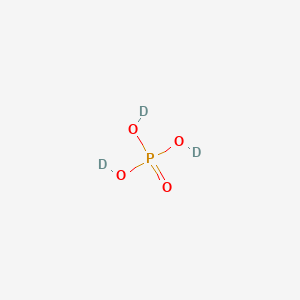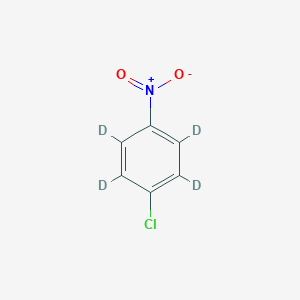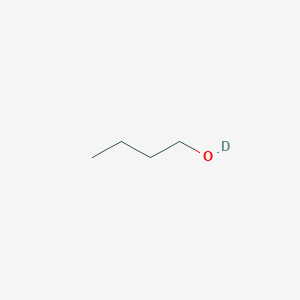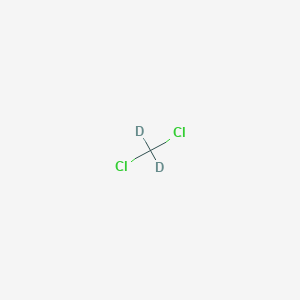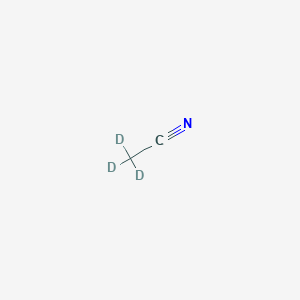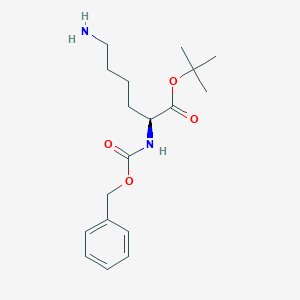
(S)-tert-Butyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is a chemical compound with the molecular formula C18H29ClN2O4. It is commonly used in the synthesis of peptides and small organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate typically involves the protection of the amino group of lysine with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of tert-butyl chloroformate and a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds under mild conditions and yields the desired Boc-protected lysine derivative.
Industrial Production Methods
Industrial production of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): A coupling reagent for peptide synthesis.
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Another coupling reagent for peptide synthesis.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids or peptide fragments.
Applications De Recherche Scientifique
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-lysine: Another Boc-protected lysine derivative with similar properties and applications.
Fmoc-lysine: A lysine derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group, used in peptide synthesis.
Uniqueness
Tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate is unique due to its specific Boc protection, which offers stability under a wide range of reaction conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propriétés
IUPAC Name |
tert-butyl (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-16(21)15(11-7-8-12-19)20-17(22)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJKYVHGUCIGPN-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
